Cas no 74538-26-4 (3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside)

74538-26-4 structure
Productnaam:3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside
3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside Chemische en fysische eigenschappen
Naam en identificatie
-
- 3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside
- N-[6-[(3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide
- DTXSID70996062
- N-Acetylkarminomycin
- 3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 2,3,6-trideoxy-3-[(1-hydroxyethylidene)amino]hexopyranoside
- 74538-26-4
- Carminomycin, N-acetyl-
- 5,12-Naphthacenedione, 8-acetyl-10-((3-(acetylamino)-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-, (8S-cis-)-
- N-Acetylcarminomycin
- Karminomycin, N-acetyl-
-
- Inchi: InChI=1S/C28H29NO11/c1-10-23(33)15(29-12(3)31)7-18(39-10)40-17-9-28(38,11(2)30)8-14-20(17)27(37)22-21(25(14)35)24(34)13-5-4-6-16(32)19(13)26(22)36/h4-6,10,15,17-18,23,32-33,35,37-38H,7-9H2,1-3H3,(H,29,31)
- InChI-sleutel: LOIHILWNUHRZME-UHFFFAOYSA-N
- LACHT: CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)NC(=O)C)O
Berekende eigenschappen
- Exacte massa: 555.174
- Monoisotopische massa: 555.174
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 6
- Aantal waterstofbondacceptatoren: 11
- Zware atoomtelling: 40
- Aantal draaibare bindingen: 4
- Complexiteit: 1050
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 6
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 1.8
- Topologisch pooloppervlak: 200Ų
Experimentele eigenschappen
- Dichtheid: 1.59
- Kookpunt: 837.5°C at 760 mmHg
- Vlampunt: 460.3°C
- Brekindex: 1.701
3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside Gerelateerde literatuur
-
2. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
74538-26-4 (3-acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-(acetylamino)-2,3,6-trideoxyhexopyranoside) Gerelateerde producten
- 1550786-93-0(5-(cyclopropylmethyl)(prop-2-yn-1-yl)aminofuran-2-carboxylic acid)
- 1144107-76-5(Cyanine3 carboxylic acid)
- 1214371-34-2(2',4,5-Trifluorobiphenyl-2-amine)
- 1469-94-9(1-(2-hydroxyphenyl)-3-phenyl-1,3-propanedione)
- 1567106-32-4(3-bromo-N-cyclopropyl-5-methylbenzamide)
- 1203-46-9(4,8-Dichloro-2,3-dimethylquinoline)
- 1247131-68-5(3-{[(2-bromophenyl)methyl]sulfanyl}-4-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2034436-97-8(6-methoxy-N-{[2-(thiophen-2-yl)pyridin-4-yl]methyl}-1H-indole-2-carboxamide)
- 2229407-91-2(O-{2-2-chloro-5-(trifluoromethyl)phenylpropan-2-yl}hydroxylamine)
- 2173999-64-7(rac-(1R,2S)-2-ethoxycyclopentane-1-sulfonyl chloride, cis)
Aanbevolen leveranciers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
CN Leverancier
Bulk

Zhejiang Brunova Technology Co., Ltd.
Goudlid
CN Leverancier
Bulk

Changzhou Guanjia Chemical Co., Ltd
Goudlid
CN Leverancier
Bulk

Hubei Changfu Chemical Co., Ltd.
Goudlid
CN Leverancier
Bulk

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
CN Leverancier
Reagentie
